7-[(3-chlorobenzyl)thio]-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one 7-[(3-chlorobenzyl)thio]-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
Brand Name: Vulcanchem
CAS No.: 1040661-39-9
VCID: VC8436494
InChI: InChI=1S/C20H17ClN4O3S/c1-27-17-7-6-13(9-18(17)28-2)15-10-16-19(26)22-23-20(25(16)24-15)29-11-12-4-3-5-14(21)8-12/h3-10H,11H2,1-2H3,(H,22,26)
SMILES: COC1=C(C=C(C=C1)C2=NN3C(=C2)C(=O)NN=C3SCC4=CC(=CC=C4)Cl)OC
Molecular Formula: C20H17ClN4O3S
Molecular Weight: 428.9 g/mol

7-[(3-chlorobenzyl)thio]-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

CAS No.: 1040661-39-9

Cat. No.: VC8436494

Molecular Formula: C20H17ClN4O3S

Molecular Weight: 428.9 g/mol

* For research use only. Not for human or veterinary use.

7-[(3-chlorobenzyl)thio]-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one - 1040661-39-9

Specification

CAS No. 1040661-39-9
Molecular Formula C20H17ClN4O3S
Molecular Weight 428.9 g/mol
IUPAC Name 7-[(3-chlorophenyl)methylsulfanyl]-2-(3,4-dimethoxyphenyl)-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Standard InChI InChI=1S/C20H17ClN4O3S/c1-27-17-7-6-13(9-18(17)28-2)15-10-16-19(26)22-23-20(25(16)24-15)29-11-12-4-3-5-14(21)8-12/h3-10H,11H2,1-2H3,(H,22,26)
Standard InChI Key XVEBJNXKULUBPU-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C2=NN3C(=C2)C(=O)NN=C3SCC4=CC(=CC=C4)Cl)OC
Canonical SMILES COC1=C(C=C(C=C1)C2=NN3C(=C2)C(=O)NN=C3SCC4=CC(=CC=C4)Cl)OC

Introduction

The compound 7-[(3-chlorobenzyl)thio]-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-d] triazin-4(5H)-one is a heterocyclic compound belonging to the pyrazolo-triazine family. Heterocyclic compounds of this nature are often studied for their potential biological and pharmacological activities due to the unique structural properties conferred by their nitrogen-rich frameworks.

Synthesis and Characterization

3.1 Synthesis Pathway
The synthesis of similar pyrazolo-triazine derivatives typically involves:

  • Cyclization Reactions: Formation of the triazine ring through condensation reactions involving hydrazines and aldehydes or ketones.

  • Thioether Formation: Introduction of the (3-chlorobenzyl)thio group through nucleophilic substitution reactions.

  • Aromatic Substitution: Attachment of the dimethoxyphenyl group via electrophilic aromatic substitution or coupling reactions.

3.2 Characterization Techniques
The compound can be characterized using:

  • NMR Spectroscopy (¹H and ¹³C): To confirm structural details.

  • Mass Spectrometry (MS): To verify molecular weight.

  • Infrared Spectroscopy (IR): To identify functional groups.

  • X-ray Crystallography: For detailed structural analysis.

Biological Activity

4.1 Pharmacological Potential
Compounds with similar pyrazolo-triazine scaffolds have demonstrated:

  • Antimicrobial activity: Effective against bacterial and fungal strains.

  • Anticancer properties: Inhibition of cancer cell proliferation.

  • Anti-inflammatory effects: Potential inhibition of pro-inflammatory enzymes such as COX or LOX.

4.2 Mechanism of Action
The mechanism likely involves interaction with biomolecular targets such as enzymes or receptors due to the electron-rich heterocyclic core and substituent groups that enhance binding affinity.

Applications and Future Directions

5.1 Medicinal Chemistry
The structural features suggest potential as a lead compound for drug development in areas such as:

  • Antimicrobial agents.

  • Cancer therapeutics.

  • Anti-inflammatory drugs.

5.2 Further Research
Future work could focus on:

  • Biological Screening: Evaluating antimicrobial, anticancer, and anti-inflammatory activities.

  • Structure-Activity Relationship (SAR): Modifying substituents to optimize activity.

  • Toxicity Studies: Assessing safety profiles in vitro and in vivo.

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